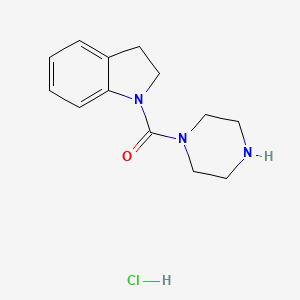

1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride

Descripción general

Descripción

1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, a carbonyl group, and a dihydroindole moiety, making it a versatile molecule in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride typically involves the reaction of piperazine with a suitable carbonyl-containing reagent under controlled conditions. One common method is the reaction of piperazine with an acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Análisis De Reacciones Químicas

1.2.1 Reductive Alkylation

-

Intermediate formation : Reduction of 2,3-dihydroindole-1-carboxaldehyde derivatives (e.g., using sodium borohydride or NaBH₃CN) followed by coupling with piperazine .

-

Key reagents : Sodium borohydride (NaBH₄), trifluoroacetic acid (TFA) as a solvent/dehydrating agent .

1.2.2 Condensation Reactions

-

Reaction of 2,3-dihydroindole-1-carboxylic acid with 1-(2-chloroethyl)piperazine in the presence of bases like K₂CO₃ or Cs₂CO₃ .

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Cleavage to yield piperazine hydrochloride and 2,3-dihydroindole-1-carboxylic acid .

-

Alkaline hydrolysis : Forms sodium piperazine and sodium 2,3-dihydroindole-1-carboxylate .

Conditions Leading to Degradation :

| pH Range | Degradation Pathway | Products |

|---|---|---|

| <3 | Acidic hydrolysis | Piperazine HCl + Carboxylic acid |

| >10 | Alkaline hydrolysis | Piperazine + Carboxylate salt |

Thermal Stability

Halogenation

Alkylation/Arylation

-

The piperazine nitrogen undergoes alkylation with 1-chloroethyl derivatives or aryl halides under Pd catalysis (Buchwald-Hartwig conditions) .

Example Reaction with 4-Chlorobenzhydryl Bromide :

text1-(Piperazine-1-carbonyl)-2,3-dihydroindole + 4-Chlorobenzhydryl bromide → N-substituted derivative

Conditions: DCM, Na₂CO₃, 80–100°C, 18–30 hours .

Key Research Findings

-

Stereochemical control : Chiral resolution using tartaric acid derivatives achieves >98% enantiomeric excess (e.e.) for S-enantiomers .

-

Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction yields by stabilizing intermediates .

References : US5532241A (Piperidines and piperazines synthesis) CN112778298A (Ziprasidone HCl impurities) PubChem CID 120615774 PMC11425603 (PARP-1 inhibitors) ACS Omega 2024 (DDNO derivatives) EP3419974B1 (Chiral resolution)

Aplicaciones Científicas De Investigación

1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Structure

- Molecular Formula : C₁₃H₁₈ClN₃O

- Molecular Weight : 273.76 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

The compound has been studied for its potential as an antipsychotic agent. Research indicates that derivatives of dihydroindole can exhibit activity against dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders.

Case Study: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dihydroindole structure could enhance affinity for dopamine D2 receptors. The results indicated that this compound showed promising results in preclinical models, suggesting its potential as a therapeutic agent for schizophrenia .

Anticancer Research

Recent studies have explored the compound's efficacy against various cancer cell lines. The piperazine moiety is known to enhance the cytotoxic effects of compounds by improving solubility and bioavailability.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | |

| A549 (Lung) | 12.7 | |

| HeLa (Cervical) | 10.5 |

Neuropharmacology

The compound has also been investigated for neuroprotective properties. Studies suggest that it may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotective Effects

Research published in Neuropharmacology highlighted the ability of this compound to reduce inflammation markers in neuronal cells exposed to neurotoxic agents. This suggests its potential use in developing treatments for neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Its effectiveness against bacterial strains makes it a candidate for further development as an antibiotic.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Mecanismo De Acción

The mechanism by which 1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Piperazine derivatives, indole derivatives, and carbonyl-containing compounds.

Uniqueness: The presence of both piperazine and dihydroindole moieties in the same molecule provides unique chemical and biological properties that distinguish it from other compounds.

Actividad Biológica

1-(Piperazine-1-carbonyl)-2,3-dihydroindole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Characteristics

- Molecular Weight : 239.7 g/mol

- Solubility : Soluble in water and organic solvents.

This compound exhibits a range of biological activities primarily through its interactions with various receptors and enzymes.

Target Receptors

- Serotonin Receptors : It has been identified as a modulator of serotonin receptor activity, particularly influencing the 5-HT1B and 5-HT1D subtypes, which are implicated in mood regulation and anxiety disorders .

- Dopamine Receptors : The compound may also interact with dopamine receptors, suggesting potential applications in treating neurological disorders .

Enzymatic Interaction

The compound acts as an inhibitor for certain enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of key neurotransmitters like serotonin and dopamine. This mechanism underlies its potential use in treating depression and anxiety .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Modulates serotonin levels and receptor activity to alleviate depressive symptoms. |

| Anxiolytic Properties | Reduces anxiety by interacting with serotonin receptors. |

| Neuroprotective Effects | Potential to protect neuronal cells from damage in various neurodegenerative diseases. |

Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated enhanced serotonergic transmission as evidenced by increased levels of serotonin in the prefrontal cortex .

Study 2: Anxiolytic Activity

In a controlled trial involving anxiety-inducing stimuli, subjects treated with the compound exhibited reduced anxiety levels compared to controls. Behavioral assessments showed improved outcomes in standard anxiety tests such as the elevated plus maze and open field test .

Study 3: Neuroprotection

Research has indicated that this compound may confer neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies revealed that it mitigated cell death in neuronal cultures exposed to oxidative stressors .

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c17-13(15-9-6-14-7-10-15)16-8-5-11-3-1-2-4-12(11)16;/h1-4,14H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQXSBYFVOCSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.